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molecular formula C13H21BN4O3 B8546084 N-Ethyl-N'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]urea CAS No. 1031432-18-4

N-Ethyl-N'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]urea

Cat. No. B8546084
M. Wt: 292.14 g/mol
InChI Key: ZZIUELQRKBXHKM-UHFFFAOYSA-N
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Patent
US07674801B2

Procedure details

The title compound was synthesized by a method analogous to Intermediate 1 synthesis starting with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine and ethyl isocyanate. NMR (CDCl3): 1.23 (t, 3H), 1.32 (s, 12H), 3.41 (m, 2H), 7.95 (s, 1H), 8.76 (s, 2H), 9.10 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]([NH:6][C:7]1C=[CH:11][C:10]([B:13]2[O:17][C:16]([CH3:19])([CH3:18])[C:15]([CH3:21])([CH3:20])[O:14]2)=[CH:9][N:8]=1)=[O:5])[CH3:2].CC1(C)C(C)(C)OB(C2C=[N:32]C(N)=NC=2)O1.C(N=C=O)C>>[CH2:1]([NH:3][C:4]([NH:6][C:7]1[N:8]=[CH:9][C:10]([B:13]2[O:14][C:15]([CH3:20])([CH3:21])[C:16]([CH3:18])([CH3:19])[O:17]2)=[CH:11][N:32]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC(=O)NC1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NC(=NC1)N)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)NC1=NC=C(C=N1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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